molecular formula C12H14BrNO4S B1408339 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one CAS No. 1704081-19-5

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one

Cat. No.: B1408339
CAS No.: 1704081-19-5
M. Wt: 348.21 g/mol
InChI Key: ZIQZYESZFHVDEP-UHFFFAOYSA-N
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Description

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one is a chemical compound with the molecular formula C12H14BrNO4S It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a piperidin-4-one ring

Preparation Methods

The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzenesulfonyl chloride and piperidin-4-one.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding sulfides.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The bromine and sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-one can be compared with similar compounds, such as:

    1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-one: Similar structure but with a chlorine atom instead of bromine.

    1-((5-Methyl-2-methoxyphenyl)sulfonyl)piperidin-4-one: Similar structure but with a methyl group instead of bromine.

    1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-one: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c1-18-11-3-2-9(13)8-12(11)19(16,17)14-6-4-10(15)5-7-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQZYESZFHVDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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